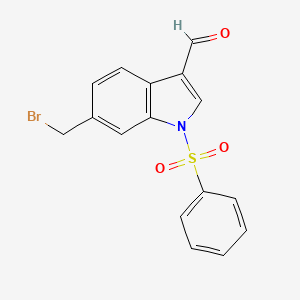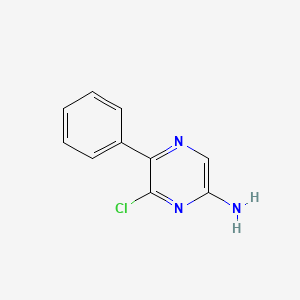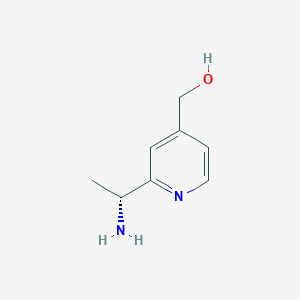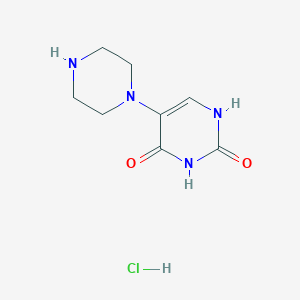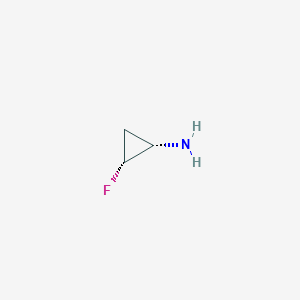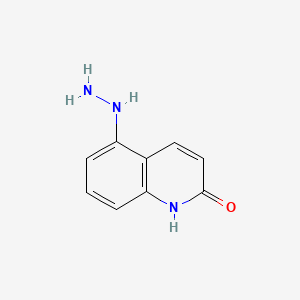![molecular formula C15H14BrN3O B12968754 7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12968754.png)
7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a bromophenyl group and three methyl groups attached to the pyrrolopyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core with the desired substituents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The pyrrolopyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Potassium t-butoxide: Used as a base in cyclocondensation reactions.
Aryl nitriles: Reactants for forming the pyrrolopyrimidine core.
Boiling t-butanol: Solvent and reaction medium for cyclocondensation.
Major Products: The major products formed from these reactions include various substituted pyrrolopyrimidines, depending on the specific reactants and conditions used .
Applications De Recherche Scientifique
7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or interfere with DNA replication processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
7-Deazaadenines: These compounds share a similar pyrrolopyrimidine core and exhibit comparable biological activities.
Pyrazolopyrimidines: Another class of heterocyclic compounds with structural similarities and potential therapeutic applications.
Uniqueness: 7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its bromophenyl group and multiple methyl groups differentiate it from other pyrrolopyrimidines, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Propriétés
Formule moléculaire |
C15H14BrN3O |
|---|---|
Poids moléculaire |
332.19 g/mol |
Nom IUPAC |
7-(4-bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14BrN3O/c1-8-9(2)19(12-6-4-11(16)5-7-12)14-13(8)15(20)18-10(3)17-14/h4-7H,1-3H3,(H,17,18,20) |
Clé InChI |
GIGOMCLCIFIZKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C(=O)NC(=N2)C)C3=CC=C(C=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((7-(2,6-Dichlorophenyl)benzo[e][1,2,4]triazin-3-yl)amino)-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile](/img/structure/B12968678.png)

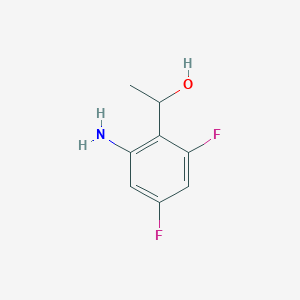
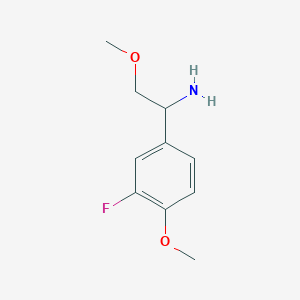
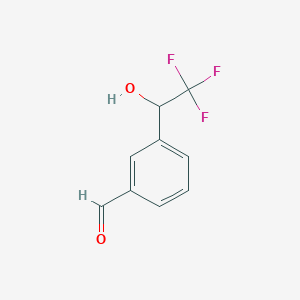
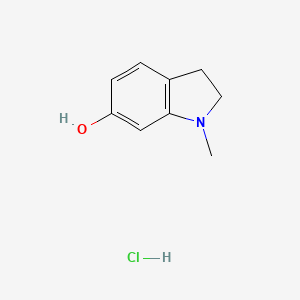
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
